![molecular formula C22H31N5O4S B10771529 N-tert-butyl-3-(3-tert-butyl-1-methyl-7-oxo-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxybenzenesulfonamide](/img/structure/B10771529.png)

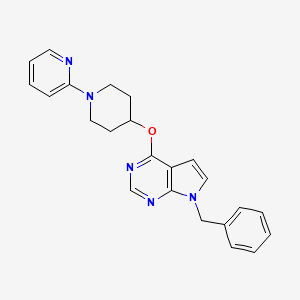

N-tert-butyl-3-(3-tert-butyl-1-methyl-7-oxo-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The term “SN-1” refers to a type of nucleophilic substitution reaction in organic chemistry. The “SN” stands for “substitution nucleophilic,” and the “1” indicates that the rate-determining step is unimolecular. This reaction mechanism is characterized by the formation of a carbocation intermediate and is commonly observed in reactions involving secondary or tertiary alkyl halides under strongly basic conditions or secondary or tertiary alcohols under strongly acidic conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The SN-1 reaction typically involves two main steps:

Ionization: The leaving group (such as a halide) departs from the substrate, forming a carbocation intermediate. This step is slow and is the rate-determining step of the reaction.

Nucleophilic Attack: The nucleophile attacks the carbocation, forming the final product.

Industrial Production Methods: In industrial settings, SN-1 reactions are often carried out in polar protic solvents such as water or alcohols, which stabilize the carbocation intermediate. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product .

Types of Reactions:

Substitution: The primary reaction type for SN-1 is nucleophilic substitution, where a nucleophile replaces the leaving group on the substrate.

Reagents and Conditions: Common reagents include alkyl halides and nucleophiles such as water, alcohols, or other nucleophilic species.

Chemistry:

- SN-1 reactions are widely used in organic synthesis to introduce new functional groups into molecules.

- They are also used in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals .

Biology and Medicine:

- In medicinal chemistry, SN-1 reactions are employed to modify drug molecules to enhance their efficacy or reduce side effects.

- They are also used in the synthesis of biologically active compounds, such as natural products and enzyme inhibitors .

Industry:

- SN-1 reactions are utilized in the production of various industrial chemicals, including solvents, plasticizers, and surfactants.

- They are also used in the manufacture of specialty chemicals for use in coatings, adhesives, and sealants .

Wirkmechanismus

The SN-1 reaction mechanism involves the following steps:

Formation of Carbocation: The leaving group departs from the substrate, forming a carbocation intermediate. This step is slow and is the rate-determining step.

Deprotonation: If the nucleophile is a neutral molecule, a third step involving deprotonation may be required to form the final product.

Vergleich Mit ähnlichen Verbindungen

SN-2 Reactions: Unlike SN-1 reactions, SN-2 reactions involve a single, concerted step where the nucleophile attacks the substrate from the opposite side of the leaving group, leading to inversion of configuration. .

Uniqueness of SN-1:

- The SN-1 reaction is unique in its ability to form racemic mixtures due to the planar nature of the carbocation intermediate.

- It is also favored by tertiary alkyl halides and weak nucleophiles, making it distinct from SN-2 and E1 reactions .

By understanding the SN-1 reaction mechanism and its applications, researchers can effectively utilize this reaction in various fields of chemistry, biology, medicine, and industry.

Eigenschaften

Molekularformel |

C22H31N5O4S |

|---|---|

Molekulargewicht |

461.6 g/mol |

IUPAC-Name |

N-tert-butyl-3-(3-tert-butyl-1-methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxybenzenesulfonamide |

InChI |

InChI=1S/C22H31N5O4S/c1-9-31-15-11-10-13(32(29,30)26-22(5,6)7)12-14(15)19-23-16-17(20(28)24-19)27(8)25-18(16)21(2,3)4/h10-12,26H,9H2,1-8H3,(H,23,24,28) |

InChI-Schlüssel |

VMVZVLPMWCBOFI-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)C2=NC3=C(C(=O)N2)N(N=C3C(C)(C)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-N-[(1R)-1-[4-(2,4-dimethoxyphenyl)-5-(3-ethylindol-1-yl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B10771457.png)

![3-Fluoro-5-[5-(4-methyl-1H-imidazol-2-yl)-tetrazol-2-yl]-benzonitrile](/img/structure/B10771472.png)

![(1r,3s,4s,5r)-3-(4-Amino-3-Fluoro-5-{[(2r)-1,1,1-Trifluoro-3-Methoxypropan-2-Yl]oxy}benzyl)-5-[(3-Tert-Butylbenzyl)amino]tetrahydro-2h-Thiopyran-4-Ol 1-Oxide](/img/structure/B10771497.png)

![Methyl (2r)-2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]propanoate](/img/structure/B10771499.png)

![4-{[(1-{[2-(1-benzyl-3-methyl-1H-imidazol-3-ium-4-yl)-1-[(1-methylpiperidin-1-ium-4-yl)carbamoyl]ethyl]carbamoyl}-5-({[12-({4-[6-(diethylamino)-3-(diethyliminiumyl)-3H-xanthen-9-yl]-3-sulfobenzene}sulfonamido)dodecyl]carbamoyl}amino)pentyl)carbamoyl]methyl}-2-imino-3-methyl-2,3-dihydro-1,3-thiazol-3-ium tritrifluoroacetate](/img/structure/B10771504.png)

![(1R,8S,10R,15S,22S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B10771507.png)

![13-(cyclopropylamino)-5-(4-methoxyphenyl)-8-thia-3,5,10,12-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B10771512.png)

![(Z)-7-[(1R,5S,6R,7R)-7-[(3S)-3-hydroxyoctyl]-3-oxo-2,4-dioxabicyclo[3.2.1]octan-6-yl]hept-5-enoic acid](/img/structure/B10771518.png)

![3-[[4-amino-3-fluoro-5-(1,1,1-trifluoro-3-methoxypropan-2-yl)oxyphenyl]methyl]-5-[(3-tert-butylphenyl)methylamino]-1-oxothian-4-ol](/img/structure/B10771519.png)

![(2S,4S)-4-(4-carboxyphenoxy)-1-[(2S)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10771537.png)